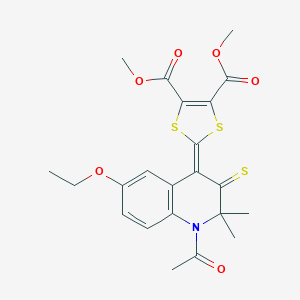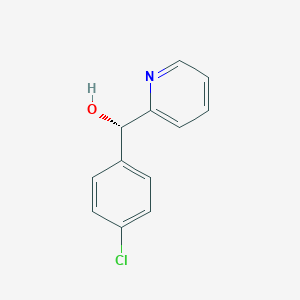
N-(2-fluorophenyl)-2-phenoxypropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-fluorophenyl)-2-phenoxypropanamide, also known as FPPP, is a chemical compound that has gained attention in the field of scientific research due to its potential as a psychoactive substance. FPPP is a synthetic compound that belongs to the class of amides and is structurally similar to phentermine, a prescription weight loss medication.
Wirkmechanismus
N-(2-fluorophenyl)-2-phenoxypropanamide works by inhibiting the reuptake of dopamine and norepinephrine in the brain. This leads to an increase in the levels of these neurotransmitters in the synaptic cleft, resulting in a stimulant effect. N-(2-fluorophenyl)-2-phenoxypropanamide also has an affinity for the serotonin transporter, although its effects on serotonin levels are not well understood.
Biochemical and Physiological Effects
N-(2-fluorophenyl)-2-phenoxypropanamide has been shown to have stimulant effects on the central nervous system. Studies have shown that N-(2-fluorophenyl)-2-phenoxypropanamide can increase locomotor activity and cause hyperactivity in animals. N-(2-fluorophenyl)-2-phenoxypropanamide has also been shown to increase heart rate and blood pressure in animals. These effects suggest that N-(2-fluorophenyl)-2-phenoxypropanamide has potential as a treatment for ADHD and other related disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(2-fluorophenyl)-2-phenoxypropanamide is that it is relatively easy to synthesize and can be obtained in a laboratory setting. However, N-(2-fluorophenyl)-2-phenoxypropanamide is a controlled substance in many countries and requires a license to be obtained for research purposes. Additionally, the psychoactive effects of N-(2-fluorophenyl)-2-phenoxypropanamide make it difficult to conduct research in a controlled manner.
Zukünftige Richtungen
There are several potential future directions for research on N-(2-fluorophenyl)-2-phenoxypropanamide. One area of interest is the potential use of N-(2-fluorophenyl)-2-phenoxypropanamide as a treatment for ADHD and other related disorders. Further research is needed to determine the safety and efficacy of N-(2-fluorophenyl)-2-phenoxypropanamide as a treatment for these conditions. Another area of interest is the potential use of N-(2-fluorophenyl)-2-phenoxypropanamide in the field of neuroscience. N-(2-fluorophenyl)-2-phenoxypropanamide may have applications in the study of neurotransmitter systems and their role in behavior and cognition. Finally, research on the potential side effects and long-term effects of N-(2-fluorophenyl)-2-phenoxypropanamide use is needed to ensure the safety of this compound.
Synthesemethoden
The synthesis of N-(2-fluorophenyl)-2-phenoxypropanamide involves the reaction of 2-fluorophenylpropanoic acid with phenoxypropanol in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then treated with ammonia to yield N-(2-fluorophenyl)-2-phenoxypropanamide. The synthesis of N-(2-fluorophenyl)-2-phenoxypropanamide is a relatively straightforward process and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
N-(2-fluorophenyl)-2-phenoxypropanamide has been the subject of scientific research due to its potential as a psychoactive substance. Studies have shown that N-(2-fluorophenyl)-2-phenoxypropanamide has stimulant properties and can increase dopamine and norepinephrine levels in the brain. These effects make N-(2-fluorophenyl)-2-phenoxypropanamide a potential candidate for the treatment of attention deficit hyperactivity disorder (ADHD) and other related disorders.
Eigenschaften
CAS-Nummer |
6187-06-0 |
|---|---|
Produktname |
N-(2-fluorophenyl)-2-phenoxypropanamide |
Molekularformel |
C15H14FNO2 |
Molekulargewicht |
259.27 g/mol |
IUPAC-Name |
N-(2-fluorophenyl)-2-phenoxypropanamide |
InChI |
InChI=1S/C15H14FNO2/c1-11(19-12-7-3-2-4-8-12)15(18)17-14-10-6-5-9-13(14)16/h2-11H,1H3,(H,17,18) |
InChI-Schlüssel |
FOMSAFIEOXGYOB-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC1=CC=CC=C1F)OC2=CC=CC=C2 |
Kanonische SMILES |
CC(C(=O)NC1=CC=CC=C1F)OC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Pyridine, 5-octyl-2-[4-(octyloxy)phenyl]-](/img/structure/B187229.png)





![6-Bromo-3-chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B187236.png)
![5-Nitro-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one](/img/structure/B187238.png)